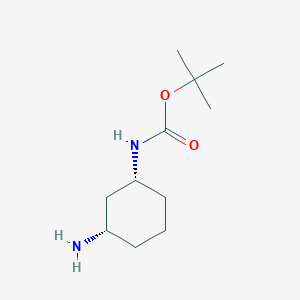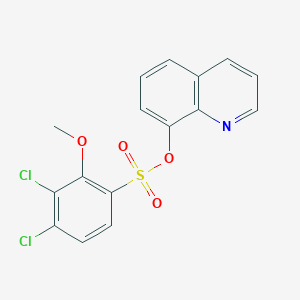
2-(2-methylphenyl)quinoline-4-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-methylphenyl)quinoline-4-carbonyl Chloride” is a product used for proteomics research . It has a molecular formula of C17H12ClNO and a molecular weight of 281.74 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: CC1=CC=C (C=C1)C2=NC3=CC=CC=C3C (=C2)C (=O)Cl .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 281.74 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Catalysis
One study explores the use of quinoline derivatives in catalysis, particularly in the enantioselective hydrogenation of quinolines using an iridium-catalyzed system. This process achieved up to 96% ee, indicating a high level of enantiomeric excess, which is crucial for producing chiral compounds with specific optical activities necessary in various chemical industries (Wang et al., 2009).
Corrosion Inhibition
Quinoline derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media. A study demonstrated that these compounds exhibit significant inhibition efficiency, reaching up to 98.09% at certain concentrations. This effect is attributed to the adsorption of the inhibitor molecules on the metal surface, offering potential applications in protecting industrial equipment and infrastructure (Singh et al., 2016).
Radioligand Development
Quinoline-2-carboxamide derivatives have been explored as potential radioligands for visualizing peripheral benzodiazepine receptors with PET imaging. These studies indicate the promise of quinoline derivatives in diagnostic imaging, particularly for mapping peripheral benzodiazepine receptors in various tissues, highlighting their potential in medical diagnostics and research (Matarrese et al., 2001).
Material Sciences
The structural and optical properties of quinoline derivatives thin films have been studied, revealing their polycrystalline nature in powdered form and their transition to nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These findings suggest applications in electronics and photonics, where such materials could be used in light-emitting diodes, photovoltaic cells, or as part of electronic displays (Zeyada et al., 2016).
Anticancer Research
Quinoline and its analogs have been extensively studied for their anticancer activities. Their synthetic versatility allows for a broad spectrum of biological activities, including the inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. This makes them promising candidates for developing new anticancer drugs (Solomon & Lee, 2011).
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-11-6-2-3-7-12(11)16-10-14(17(18)20)13-8-4-5-9-15(13)19-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRHRVSOOAHNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3'-acetyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2755319.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)
![6-(piperidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2755321.png)

methanone](/img/structure/B2755325.png)
![2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2755327.png)
![2-[(3S,5S,6R)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B2755330.png)
![7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2755331.png)


![3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected](/img/structure/B2755336.png)



